1-Ethylimidazolidine-2,4,5-trione
Overview
Description
VUF-8929 is a small molecule drug that acts as a calcium channel inhibitor. It was initially developed by MSD Oss BV and has been studied for its potential therapeutic applications in cardiovascular diseases, particularly for its anti-ischemic properties . The compound has a molecular formula of C23H23F2NO and is known for its ability to reduce the workload of the heart and increase coronary flow .
Preparation Methods
The synthetic routes and reaction conditions for VUF-8929 are not extensively documented in publicly available sources. it is known that the compound is a diphenylalkylamine derivative, structurally related to prenylamine . The industrial production methods for VUF-8929 would likely involve standard organic synthesis techniques used for similar small molecule drugs, including multi-step synthesis, purification, and characterization processes.
Chemical Reactions Analysis
VUF-8929 undergoes various chemical reactions typical of calcium channel inhibitors. These reactions include:
Oxidation: The compound can undergo oxidation reactions, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups present in VUF-8929, potentially affecting its activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a calcium channel inhibitor, VUF-8929 is of interest in the study of ion channel modulation and its effects on cellular processes.
Biology: The compound’s ability to modulate calcium channels makes it a valuable tool for investigating calcium signaling pathways in biological systems.
Medicine: VUF-8929 has shown promise as a cardioprotective agent due to its anti-ischemic properties.
Mechanism of Action
VUF-8929 exerts its effects by inhibiting voltage-dependent calcium channels. This inhibition reduces the influx of calcium ions into cardiac cells, thereby decreasing the workload of the heart and increasing coronary flow . The molecular targets of VUF-8929 include the L-type calcium channels, which play a crucial role in cardiac muscle contraction and relaxation .
Comparison with Similar Compounds
VUF-8929 is structurally related to other diphenylalkylamine derivatives, such as prenylamine. it is unique in its selective coronary dilatory properties and its potential as a cardioprotective agent . Similar compounds include:
Prenylamine: Another diphenylalkylamine derivative with calcium channel blocking properties.
Gallopamil: A calcium channel blocker used in the treatment of cardiovascular diseases.
Verapamil: A well-known calcium channel blocker with applications in treating hypertension and angina.
VUF-8929 stands out due to its specific anti-ischemic properties and its potential for reducing the workload of the heart while increasing coronary flow .
Biological Activity
1-Ethylimidazolidine-2,4,5-trione is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 142.11 g/mol
- CAS Number : 57012-86-9
This compound exhibits significant biological activity primarily through its role as an inhibitor of cholinergic enzymes. This is particularly relevant for conditions such as Alzheimer's disease (AD), where the inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission.
Enzyme Inhibition
Research indicates that derivatives of imidazolidine-2,4,5-triones have shown potent inhibitory effects on AChE and butyrylcholinesterase (BChE). Notably, compounds derived from this scaffold demonstrated higher inhibitory activity than standard drugs such as rivastigmine and galanthamine:
Compound | AChE IC (μmol/L) | BChE IC (μmol/L) |
---|---|---|
This compound | 1.66 | Not specified |
Rivastigmine | Higher than 1.66 | Not specified |
Galanthamine | Lower than 1.66 | Not specified |
The highest observed inhibitory activity was recorded at IC = 1.66 μmol/L for specific derivatives .
Antimicrobial Activity
In addition to cholinergic enzyme inhibition, imidazolidine-2,4,5-triones have exhibited notable antimicrobial properties. For instance, certain derivatives have been reported to possess antifungal and antibacterial activities against various pathogens. The structure-activity relationships (SAR) suggest that modifications to the imidazolidine ring can enhance these properties .
In Vitro Studies
A study highlighted the synthesis of various 1-substituted imidazolidine-2,4,5-triones and their evaluation against AChE and BChE. The results indicated that many synthesized compounds not only inhibited these enzymes effectively but also demonstrated favorable lipophilicity profiles conducive to bioavailability .
Cytotoxicity Assessments
Cytotoxicity studies using the MTT assay on glioblastoma cell lines revealed that while some compounds showed significant toxicity at higher concentrations, others maintained low toxicity while exhibiting potent inhibitory effects on DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1). This balance between efficacy and safety is crucial for drug development .
Properties
IUPAC Name |
1-ethylimidazolidine-2,4,5-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-7-4(9)3(8)6-5(7)10/h2H2,1H3,(H,6,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGJKMRHILAFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391229 | |
Record name | 1-Ethylimidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57012-86-9 | |
Record name | 1-Ethylimidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.